Sirius Red

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

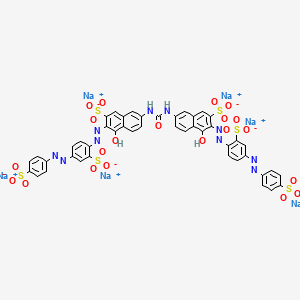

Molecular Formula |

C45H26N10Na6O21S6 |

|---|---|

Molecular Weight |

1373.1 g/mol |

IUPAC Name |

hexasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C45H32N10O21S6.6Na/c56-43-33-13-5-27(17-23(33)19-39(81(71,72)73)41(43)54-52-35-15-7-29(21-37(35)79(65,66)67)50-48-25-1-9-31(10-2-25)77(59,60)61)46-45(58)47-28-6-14-34-24(18-28)20-40(82(74,75)76)42(44(34)57)55-53-36-16-8-30(22-38(36)80(68,69)70)51-49-26-3-11-32(12-4-26)78(62,63)64;;;;;;/h1-22,56-57H,(H2,46,47,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;;/q;6*+1/p-6 |

InChI Key |

YIQKLZYTHXTDDT-UHFFFAOYSA-H |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Sirius Red Staining for Collagen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Sirius Red staining, a pivotal technique for the visualization and quantification of collagen in tissue sections. This document delves into the chemical mechanism of the stain, offers detailed experimental protocols, presents quantitative data in a structured format, and includes visual diagrams to elucidate key pathways and workflows.

The Chemical Principle of this compound Staining

This compound staining, often referred to as Picrothis compound staining, is a highly specific method for the detection of collagen fibers. The technique's specificity arises from the unique interaction between the dye molecule, this compound F3B (Direct Red 80), and the triple-helix structure of collagen, facilitated by the presence of picric acid.

The Role of this compound F3B: this compound F3B is a long, linear polyazo dye. Its elongated structure is crucial for its specific binding to collagen. The dye molecule possesses multiple sulfonic acid groups which are strongly anionic. These anionic groups form stable electrostatic interactions with the cationic amino acid residues, particularly lysine (B10760008) and hydroxylysine, which are abundant and regularly spaced along the collagen triple helix.

The Function of Picric Acid: The use of a saturated picric acid solution is fundamental to the staining's specificity. The acidic environment created by picric acid (low pH) protonates the basic amino groups on collagen, enhancing their positive charge. This heightened positive charge strengthens the electrostatic attraction between the collagen fibers and the anionic this compound dye molecules. Furthermore, picric acid helps to suppress the staining of non-collagenous proteins, thereby increasing the signal-to-noise ratio.

When viewed under polarized light, the highly ordered alignment of the this compound molecules along the collagen fibers enhances the natural birefringence of the collagen. This results in an intense coloration of the collagen fibers, which can vary from green-yellow for thinner, less organized fibers (often associated with Type III collagen) to orange-red for thicker, more densely packed fibers (often associated with Type I collagen). However, it is important to note that the interpretation of color as a definitive marker for collagen type is debated and can be influenced by fiber thickness and orientation.

Quantitative Analysis of Collagen Content

This compound staining is widely used for the quantitative assessment of collagen content in various tissues. This can be achieved through spectrophotometric analysis of the eluted dye from stained samples or through image analysis of stained tissue sections. Below are tables summarizing representative quantitative data from studies utilizing this compound staining.

Table 1: Collagen Content in Various Mouse Tissues Determined by Different Assays

| Tissue | Total Collagen (μg/mg wet weight) - Hydroxyproline Assay | Soluble Collagen (μg/mg wet weight) - this compound Assay |

| Lung | 10.2 | 0.26 |

| Kidney | 8.5 | 0.85 |

| Spleen | 6.3 | 0.50 |

| Heart | 4.8 | Not Determined |

| Skin (Dermis) | 55.1 | 4.96 |

| Liver | 2.9 | Not Determined |

| Tendon | 185.4 | 5.56 |

Data adapted from a study comparing different collagen quantification methods. The lower values in the this compound assay for soluble collagen are attributed to the difficulty in extracting mature, cross-linked collagen.[1]

Table 2: Quantification of Collagen Deposition in Cell Culture Using this compound Assay

| Cell Type | Treatment | Normalized Collagen Deposition (Arbitrary Units) |

| Normal Human Dermal Fibroblasts (NHDF) | Untreated | 1.00 |

| TGF-β1 | 2.50 | |

| Ascorbate | 1.80 | |

| HaCaT (Keratinocyte cell line) | Untreated | 0.50 |

| TGF-β1 | 1.20 | |

| Ascorbate | 0.90 |

This table illustrates the use of this compound staining to quantify changes in collagen production by different cell types in response to profibrotic stimuli like TGF-β1 and ascorbate, a cofactor in collagen synthesis.[2]

Table 3: Absorbance Values for a Standard Curve of Type I Collagen Using this compound Staining

| Collagen Concentration (μg/mL) | Absorbance (540 nm) |

| 0 | 0.000 |

| 10 | 0.125 |

| 20 | 0.250 |

| 40 | 0.500 |

| 60 | 0.750 |

| 80 | 1.000 |

This table provides an example of a standard curve generated by reacting known concentrations of collagen with this compound dye, which is essential for quantifying unknown collagen concentrations in samples.[3]

Experimental Protocols

This compound Staining Protocol for Paraffin-Embedded Tissue Sections

This protocol is a standard method for staining collagen in formalin-fixed, paraffin-embedded tissues.

Materials:

-

Picro-Sirius Red Solution (0.1% this compound in saturated picric acid)

-

Acidified Water (0.5% acetic acid in distilled water)

-

Weigert's Hematoxylin (B73222) (for nuclear counterstaining, optional)

-

Ethanol (B145695) (100%, 95%, 70%)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Immerse in two changes of 100% ethanol for 3 minutes each.

-

Immerse in 95% ethanol for 3 minutes.

-

Immerse in 70% ethanol for 3 minutes.

-

Rinse in distilled water.

-

-

(Optional) Nuclear Counterstaining:

-

Stain with Weigert's hematoxylin for 8 minutes.

-

Wash in running tap water for 10 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in Picro-Sirius Red solution for 1 hour.

-

-

Washing:

-

Wash in two changes of acidified water.

-

-

Dehydration and Clearing:

-

Dehydrate through graded ethanols (95%, 100%, 100%) for 3 minutes each.

-

Clear in two changes of xylene for 5 minutes each.

-

-

Mounting:

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Collagen fibers: Red

-

Muscle, cytoplasm: Yellow

-

Nuclei (if counterstained): Blue/Black

This compound Assay for Collagen Quantification in Cell Culture

This protocol allows for the quantification of total collagen produced by adherent cells in culture.

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Picro-Sirius Red Solution (0.1% this compound in saturated picric acid)

-

0.01 N HCl

-

0.1 N NaOH

-

96-well plate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in a multi-well plate and culture until desired confluency.

-

Treat cells with experimental compounds as required.

-

-

Fixation:

-

Gently wash the cell layer with PBS.

-

Fix the cells with fixative for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Staining:

-

Add Picro-Sirius Red solution to each well and incubate for 1 hour at room temperature.

-

Aspirate the staining solution and wash extensively with 0.01 N HCl to remove unbound dye.

-

-

Dye Elution:

-

Add a defined volume of 0.1 N NaOH to each well to elute the bound dye.

-

Incubate for 30 minutes with gentle agitation.

-

-

Quantification:

-

Transfer the eluate to a new 96-well plate.

-

Read the absorbance at 540 nm using a plate reader.

-

Calculate collagen concentration based on a standard curve of known collagen concentrations.

-

Visualizations

TGF-β Signaling Pathway in Collagen Synthesis

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of collagen synthesis and is a key player in fibrosis. The following diagram illustrates the canonical Smad-dependent pathway.

Caption: TGF-β signaling pathway leading to collagen gene transcription.

Experimental Workflow of this compound Staining

The following diagram outlines the key steps in a typical this compound staining experiment for tissue sections.

References

The Enduring Legacy of Picrosirius Red: A Technical Guide to its History, Mechanism, and Application in Collagen Analysis

For decades, the Picrosirius Red (PSR) stain has been a cornerstone in histological studies, particularly for the visualization and quantification of collagen. Its remarkable ability to enhance the natural birefringence of collagen fibers under polarized light has made it an invaluable tool for researchers, scientists, and drug development professionals across various disciplines. This technical guide provides an in-depth exploration of the history, development, and core principles of Picrothis compound staining, offering detailed experimental protocols and insights into the signaling pathways that govern the collagen deposition it so vividly reveals.

A Journey Through Time: The History and Development of Picrothis compound

The story of Picrothis compound is one of scientific refinement. While the use of picric acid as a histological stain dates back to the 19th century, its combination with the synthetic dye this compound F3B (also known as Direct Red 80) marked a significant advancement in collagen-specific staining.

The initial combination of this compound with picric acid was reported by Sweat and colleagues in 1964, who initially used it to identify amyloid deposits.[1][2] However, it was the pioneering work of Dr. Luiz Carlos U. Junqueira and his colleagues in 1979 that truly established Picrothis compound as a highly specific and reliable method for collagen analysis.[3][4] They demonstrated that the elongated, anionic molecules of this compound align in parallel with the long axis of collagen fibers, a phenomenon that dramatically enhances the inherent birefringence of collagen when viewed with polarized light.[2][5]

This enhancement proved to be far more specific for collagen than older methods like the Van Gieson stain, which was prone to fading.[1] The combination of the strong binding of this compound to collagen and the masking of non-collagenous components by picric acid resulted in a robust and reproducible staining technique that remains widely used today.

The Science of the Stain: Mechanism of Action

The effectiveness of Picrothis compound lies in the specific molecular interactions between the dye and collagen. The key components of the stain are this compound F3B, a polyanionic azo dye, and a saturated aqueous solution of picric acid.

The sulfonic acid groups of the this compound dye molecules are strongly attracted to the basic amino acid residues (primarily hydroxylysine) present in the collagen triple helix.[2] The elongated and planar conformation of the dye molecules facilitates their parallel alignment along the length of the collagen fibers. This ordered arrangement of dye molecules significantly increases the form birefringence of the collagen, making even thin collagen fibrils readily detectable under polarized light.

Under bright-field microscopy, collagen fibers stained with Picrothis compound appear as a vibrant red against a yellow background provided by the picric acid. However, the true power of the stain is revealed under polarized light. The enhanced birefringence causes the collagen fibers to appear brightly colored against a dark background. The specific colors observed (ranging from green to yellow to orange and red) have been a subject of considerable debate.

Initially, it was proposed that the different colors corresponded to different types of collagen, with thicker type I collagen fibers appearing red-orange and thinner type III collagen (reticular) fibers appearing green. However, a growing body of evidence now suggests that the observed color is primarily a function of the thickness, packing density, and orientation of the collagen fibers relative to the direction of the polarized light, rather than the specific collagen subtype.[2][4][5][6] This is a critical consideration for the accurate interpretation of Picrothis compound-stained sections.

Visualizing the Effects of Fibrosis: Relevant Signaling Pathways

Picrothis compound is a powerful tool for visualizing the end-point of fibrotic processes – the excessive deposition of collagen. Understanding the signaling pathways that drive this deposition is crucial for developing anti-fibrotic therapies. Several key pathways are implicated in the pathogenesis of fibrosis.

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway is a central regulator of fibrosis in numerous organs.[1][2][3][7][8] Upon binding of TGF-β to its receptor, a signaling cascade is initiated that primarily involves the phosphorylation of Smad proteins. These activated Smad complexes translocate to the nucleus and induce the transcription of genes involved in collagen synthesis and deposition.

Platelet-Derived Growth Factor (PDGF) Signaling

The PDGF signaling pathway plays a significant role in the proliferation and activation of myofibroblasts, the primary collagen-producing cells in fibrotic tissue.[5][9][10][11] PDGF ligands bind to their receptors on the surface of fibroblasts, triggering intracellular signaling cascades that promote cell growth, migration, and the production of extracellular matrix components, including collagen.

Connective Tissue Growth Factor (CTGF) Signaling

Connective Tissue Growth Factor (CTGF), also known as CCN2, is a downstream mediator of TGF-β and plays a crucial role in tissue remodeling and fibrosis.[4][6][12][13][14] CTGF can be induced by TGF-β and other pro-fibrotic stimuli, and it acts to promote fibroblast proliferation, differentiation into myofibroblasts, and the deposition of extracellular matrix proteins.

In the Lab: Experimental Protocols and Data Presentation

The successful application of Picrothis compound staining relies on meticulous and standardized experimental protocols. Below are detailed methodologies for tissue preparation, staining, and analysis.

Quantitative Data Summary

| Parameter | Method | Typical Result | Reference |

| Collagen Content | Automated Image Analysis of PSR-stained sections | Percentage of tissue area stained red | [15][16] |

| Birefringence Intensity | Polarized Light Microscopy with image analysis | Mean pixel intensity of birefringent fibers | [17] |

| Fiber Thickness | Polarized Light Microscopy | Red/Orange/Yellow for thick fibers, Green for thin fibers (interpret with caution) | |

| Fiber Orientation | Polarized Light Microscopy with rotating stage | Changes in birefringence intensity with rotation | [18] |

Experimental Workflow for Picrothis compound Staining and Analysis

Detailed Staining Protocol for Paraffin-Embedded Sections

This protocol is a generalized procedure and may require optimization for specific tissue types.

Reagents:

-

Picrothis compound Solution:

-

This compound F3B (Direct Red 80): 0.1 g

-

Saturated Aqueous Picric Acid: 100 ml

-

Dissolve this compound in the picric acid solution. The solution is stable for years.[19]

-

-

Acidified Water:

-

Glacial Acetic Acid: 0.5 ml

-

Distilled Water: 100 ml

-

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled Water

-

Mounting Medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 1 change, 3 minutes.

-

Immerse in 70% Ethanol: 1 change, 3 minutes.

-

Rinse in running tap water.

-

Rinse in distilled water.

-

-

Staining:

-

Incubate slides in the Picrothis compound solution for 60 minutes at room temperature.[3] This allows for equilibrium staining.

-

-

Washing:

-

Briefly rinse the slides in two changes of acidified water.[3]

-

-

Dehydration:

-

Immerse in 95% Ethanol: 1 change, 30 seconds.

-

Immerse in 100% Ethanol: 2 changes, 30 seconds each.

-

-

Clearing and Mounting:

-

Immerse in Xylene: 2 changes, 30 seconds each.

-

Mount with a permanent mounting medium.

-

Visualization and Analysis

-

Bright-field Microscopy: Collagen will appear red, muscle yellow, and cytoplasm pale yellow.[19]

-

Polarized Light Microscopy: Collagen fibers will be brightly birefringent (red, orange, yellow, green) against a dark background. It is crucial to use a rotating stage to visualize all fibers, as their birefringence can be extinguished at certain orientations.[19]

-

Advanced Imaging Techniques:

-

Circularly Polarized Light: This technique can mitigate the orientation-dependent intensity variations seen with linear polarization, providing a more uniform signal from all collagen fibers.[17]

-

Fluorescence Microscopy: Picrothis compound also fluoresces, and this property can be used for imaging. Fluorescent imaging can be more sensitive than polarized light microscopy for detecting thin fibers and is not subject to orientation-dependent color changes.[20]

-

Automated Image Analysis: Digital image analysis software can be used to quantify the area of collagen deposition, fiber thickness, and orientation in a high-throughput and objective manner.[21][22][23][24]

-

Conclusion

From its historical roots to its modern applications in digital pathology, Picrothis compound has proven to be a remarkably resilient and informative histological stain. Its ability to specifically highlight collagen and enhance its birefringence provides researchers with a powerful tool to study tissue architecture in both normal and pathological states. While the interpretation of the colors observed under polarized light requires careful consideration, the quantitative data that can be extracted from Picrothis compound-stained sections, especially when coupled with advanced imaging and analysis techniques, continues to provide valuable insights into the mechanisms of fibrosis and other collagen-related pathologies. This enduring relevance solidifies the position of Picrothis compound as an essential technique in the arsenal (B13267) of researchers, scientists, and drug development professionals.

References

- 1. mdpi.com [mdpi.com]

- 2. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of TGF-β Receptors in Fibrosis [openrheumatologyjournal.com]

- 4. CTGF is a central mediator of tissue remodeling and fibrosis and its inhibition can reverse the process of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]

- 9. PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. atsjournals.org [atsjournals.org]

- 13. Frontiers | Connective Tissue Growth Factor: From Molecular Understandings to Drug Discovery [frontiersin.org]

- 14. biorxiv.org [biorxiv.org]

- 15. journals.physiology.org [journals.physiology.org]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Robust quantitative assessment of collagen fibers with picrothis compound stain and linearly polarized light as demonstrated on atherosclerotic plaque samples | PLOS One [journals.plos.org]

- 19. med.emory.edu [med.emory.edu]

- 20. Fluorescence of Picrothis compound Multiplexed With Immunohistochemistry for the Quantitative Assessment of Collagen in Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Item - Whole slide image analysis of Picrothis compound staining: an automated digital processing workflow - The Francis Crick Institute - Figshare [crick.figshare.com]

- 22. Digital Image Analysis of Picrothis compound Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. protocols.io [protocols.io]

The Principle of Birefringence in Sirius Red Stained Collagen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underpinning the birefringence phenomenon observed in collagen stained with Picrosirius Red. It delves into the molecular interactions, experimental considerations, and quantitative analysis, offering a valuable resource for professionals in histology, pathology, and tissue engineering.

The Core Principle: Enhancing Collagen's Intrinsic Birefringence

Collagen, a key structural protein in the extracellular matrix, possesses a highly organized, quasi-crystalline structure.[1][2] This inherent molecular order of collagen fibrils gives them the optical property of birefringence, or double refraction, meaning they can split a beam of polarized light into two rays with different refractive indices and velocities.[2] However, the natural birefringence of unstained collagen is often weak.

The Picrothis compound staining technique, developed by Dr. Luiz Carlos U. Junqueira, dramatically enhances this intrinsic birefringence, making it a powerful tool for visualizing and assessing collagen architecture.[1][3] The method's efficacy stems from the specific and ordered binding of this compound F3B (Direct Red 80), a long, linear polyazo dye, to the collagen triple helix.[4][5]

The mechanism involves two key components:

-

This compound F3B: The elongated dye molecules align themselves parallel to the long axis of the collagen fibrils.[6][7] The sulfonic acid groups of the dye form strong electrostatic bonds with the basic amino acid residues (lysine and arginine) on the collagen molecules.[4] This parallel alignment of multiple dye molecules along the collagen fiber acts as an "optical amplifier," significantly increasing the retardation of polarized light.[7]

-

Picric Acid: The use of a saturated picric acid solution is crucial for the specificity of the stain.[1][4] The acidic environment protonates the basic groups on collagen, enhancing their positive charge and promoting the binding of the anionic this compound dye.[4] Simultaneously, picric acid helps to suppress non-specific background staining of other tissue components.[8]

When viewed under a polarizing microscope, the highly organized, stained collagen fibers appear bright against a dark background, with colors ranging from green to yellow, orange, and red. These colors are not indicative of different collagen types per se, but rather reflect the thickness, packing density, and orientation of the collagen fibers.[6][9]

Quantitative Interpretation of Birefringence Colors

The interference colors observed in Picrothis compound stained sections under polarized light provide semi-quantitative information about the state of the collagen fibers. This is based on the principle that the color is related to the path difference (retardation) of the two light rays created by the birefringent material.

| Observed Color | Inferred Collagen Characteristics | Typical Association |

| Green to Greenish-Yellow | Thin, loosely packed, less organized fibers.[1][6] | Immature collagen, Type III collagen (reticular fibers).[6][10] |

| Yellow to Orange | Thicker, more densely packed fibers.[1][3] | Mature, well-organized collagen, often Type I.[1][10] |

| Red | Very thick, highly packed, and well-aligned fibers.[1][6] | Highly mature and cross-linked Type I collagen.[1][8] |

It is crucial to note that while a correlation exists, the observed color is not an absolute determinant of collagen type.[6][9] Factors such as fiber orientation relative to the polarization axis, section thickness, and the microscope's optical setup can all influence the perceived color.[3][11] For definitive collagen typing, immunohistochemistry is recommended.[1]

Experimental Protocol: Picrothis compound Staining

This protocol is a standard method for staining paraffin-embedded tissue sections.

Reagents:

-

Picrothis compound Solution:

-

This compound F3B (C.I. 35780 or Direct Red 80): 0.1 g

-

Saturated aqueous Picric Acid: 100 ml

-

-

Acidified Water:

-

Glacial Acetic Acid: 0.5 ml

-

Distilled Water: 100 ml

-

-

Weigert's Hematoxylin (B73222) (for nuclear counterstaining, optional)

-

Xylene

-

Ethanol (100%, 95%, 70%)

Procedure:

-

Deparaffinization and Rehydration:

-

Xylene: 2 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 1 change, 3 minutes.

-

70% Ethanol: 1 change, 3 minutes.

-

Rinse in running tap water.

-

-

(Optional) Nuclear Counterstaining:

-

Stain in Weigert's hematoxylin for 8 minutes.

-

Wash in running tap water for 10 minutes.

-

Differentiate in 1% acid alcohol if necessary.

-

Wash in running tap water.

-

-

Staining:

-

Washing:

-

Wash in two changes of acidified water.[12] This step is critical to prevent dye loss.

-

-

Dehydration:

-

Dehydrate rapidly through 3 changes of 100% ethanol.

-

-

Clearing and Mounting:

-

Clear in xylene, 2 changes of 5 minutes each.

-

Mount with a resinous mounting medium.

-

Visualization of Key Processes

To better understand the principles and procedures, the following diagrams illustrate the core concepts.

Conclusion

The birefringence of Picrothis compound stained collagen is a powerful and widely used technique for the qualitative and semi-quantitative assessment of collagen in tissue sections.[1][6] A thorough understanding of the underlying principles, from the molecular interactions to the interpretation of interference colors, is essential for accurate and meaningful results. By following standardized protocols and being mindful of the potential variables, researchers can effectively utilize this method to gain valuable insights into tissue architecture, fibrosis, and other pathological conditions.

References

- 1. Picrothis compound staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 2. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrothis compound Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.emory.edu [med.emory.edu]

- 4. benchchem.com [benchchem.com]

- 5. Picrothis compound Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Picrosirius‐Polarization Method for Collagen Fiber Detection in Tendons: A Mini‐Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polarization microscopy and microspectrophotometry of this compound, Picrosirius and Chlorantine Fast Red aggregates and of their complexes with collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reexploring picrothis compound: A review - Indian J Pathol Oncol [ijpo.co.in]

- 9. Evaluation of dermal collagen stained with picrothis compound and examined under polarized light microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Robust quantitative assessment of collagen fibers with picrothis compound stain and linearly polarized light as demonstrated on atherosclerotic plaque samples | PLOS One [journals.plos.org]

- 12. med.emory.edu [med.emory.edu]

The Chemical Core of Collagen Revelation: A Technical Guide to Picrosirius Red Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the chemical principles underpinning Picrosirius Red (PSR) staining, a pivotal technique for the visualization and quantification of collagen. An understanding of this methodology is critical for accurate interpretation of tissue architecture in both physiological and pathological contexts, particularly in fibrosis research and the evaluation of therapeutic interventions.

The Chemistry of Specificity: Picrothis compound and Collagen Interaction

Picrothis compound staining is a highly specific method for identifying collagen fibers in tissue sections. Its efficacy stems from the synergistic interplay of two key molecules: this compound F3B (Direct Red 80) and picric acid.

This compound F3B is a linear, polyanionic azo dye. Its elongated structure and multiple sulfonic acid groups are crucial for its specific interaction with collagen. These negatively charged sulfonic acid groups form strong electrostatic bonds with the positively charged basic amino acid residues, primarily lysine, hydroxylysine, and arginine, which are abundant and arranged in a regular pattern along the collagen triple helix.[1]

Picric acid , a trinitrophenolic compound, serves a dual purpose. Firstly, its acidic nature lowers the pH of the staining solution, which protonates the basic amino groups on collagen, thereby enhancing their positive charge and promoting the electrostatic binding of the anionic this compound dye.[1] Secondly, picric acid helps to suppress the staining of non-collagenous proteins, thus increasing the specificity of the stain.[2]

The alignment of the long, planar this compound molecules parallel to the long axis of the collagen fibrils is fundamental to the technique's most powerful application: the enhancement of collagen's natural birefringence under polarized light.[3][4] This enhanced birefringence is not only visually striking but also provides a basis for the quantitative analysis of collagen fiber thickness and organization.[5]

Quantitative Insights from Picrothis compound Staining

While qualitative assessment of collagen is informative, quantitative analysis provides objective data crucial for research and drug development. PSR staining, particularly when coupled with polarized light microscopy, offers several quantifiable parameters.

| Parameter | Description | Typical Measurement Unit | Notes |

| Collagen Proportionate Area (CPA) | The percentage of the total tissue area that is stained for collagen. | % | A common measure of fibrosis severity. |

| Birefringence Intensity | The brightness of the collagen fibers under polarized light, which can correlate with fiber thickness and packing. | Arbitrary Units (e.g., pixel intensity) | Can be used to infer changes in collagen maturation.[5] |

| Fiber Thickness and Orientation | Analysis of the color spectrum under polarized light (thicker fibers appearing red/orange, thinner fibers green/yellow) can provide insights into collagen type and organization, though this is debated. | Micrometers (µm) and Degrees (°) | The correlation between color and collagen type (e.g., Type I vs. Type III) is a subject of ongoing research and may be influenced by fiber orientation and packing density.[6][7] |

| Absorption Maximum (λmax) | The wavelength at which the PSR-collagen complex absorbs the most light. | Nanometers (nm) | Can be used for colorimetric quantification of total collagen in solution. |

Experimental Protocols

The following protocols provide a standardized approach to Picrothis compound staining for paraffin-embedded tissue sections.

Preparation of Staining Solution

Picrothis compound Solution (0.1% w/v)

-

This compound F3B (C.I. 35780): 0.5 g

-

Saturated Aqueous Picric Acid (approx. 1.2% w/v): 500 mL

Procedure:

-

Dissolve 0.5 g of this compound F3B in 500 mL of saturated aqueous picric acid.

-

Stir until the dye is completely dissolved. The solution is stable at room temperature.

Staining Protocol for Paraffin Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.

-

Transfer slides through two changes of 95% ethanol for 3 minutes each.

-

Rinse in distilled water for 5 minutes.

-

-

Staining:

-

Cover the tissue sections with the Picrothis compound solution and incubate for 60 minutes at room temperature.[8]

-

-

Rinsing and Dehydration:

-

Rinse slides in two changes of 0.5% acetic acid solution to remove unbound dye.[9]

-

Dehydrate rapidly through three changes of 100% ethanol.

-

Clear in two changes of xylene.

-

-

Mounting:

-

Mount with a synthetic resinous medium.

-

Visualization

-

Bright-field Microscopy: Collagen fibers will appear red, with muscle and cytoplasm appearing yellow.[10]

-

Polarized Light Microscopy: Collagen fibers will exhibit strong birefringence, appearing in a spectrum of colors from green-yellow (thinner fibers) to orange-red (thicker fibers) against a dark background.[11]

Signaling Pathways in Collagen Homeostasis

Picrothis compound staining is frequently employed to study pathologies characterized by dysregulated collagen metabolism, such as fibrosis. Understanding the underlying signaling pathways is crucial for interpreting staining results and for identifying therapeutic targets.

Collagen Synthesis: The TGF-β/Smad Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of collagen synthesis.[9] In fibrotic conditions, this pathway is often hyperactivated, leading to excessive collagen deposition.

Collagen Degradation: The Role of Matrix Metalloproteinases (MMPs)

Collagen degradation is primarily mediated by a family of enzymes called Matrix Metalloproteinases (MMPs).[12] The balance between collagen synthesis and degradation is critical for maintaining tissue homeostasis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Picrothis compound staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 3. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative assessment of myocardial collagen with picrothis compound staining and circularly polarized light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Picrothis compound Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]

- 10. med.emory.edu [med.emory.edu]

- 11. youtube.com [youtube.com]

- 12. news-medical.net [news-medical.net]

An In-depth Technical Guide to Sirius Red F3B Dye: Structure, Properties, and Applications in Collagen Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sirius Red F3B, a polyazo dye widely utilized in biological research for the visualization and quantification of collagen. This document details its chemical structure and properties, provides in-depth experimental protocols for its use in histological staining, and illustrates its application in the context of cell signaling pathway analysis.

Chemical Structure and Properties of this compound F3B

This compound F3B, also known by its Colour Index name Direct Red 80 (C.I. 35780), is a large, water-soluble anionic dye.[1][2] Its elongated and planar molecular structure is key to its ability to bind to the long, helical structure of collagen molecules.

The chemical and physical properties of this compound F3B are summarized in the table below for easy reference.

| Property | Value | References |

| Synonyms | Direct Red 80, C.I. 35780, this compound | [1][3][4] |

| CAS Number | 2610-10-8 | [1][2][5][6] |

| Chemical Formula | C₄₅H₂₆N₁₀Na₆O₂₁S₆ | [1][3][5][6] |

| Molecular Weight | 1373.08 g/mol | [1][2][6] |

| Appearance | Reddish-brown to dark red powder | |

| Solubility | Moderately soluble in water and ethanol (B145695). Soluble in a saturated aqueous solution of picric acid. | [1] |

| Absorption Maxima (in 1% acetic acid) | 528-529 nm (main visible peak), with a shoulder near 500 nm, and UV peaks at 372, 281-282, and 230-235 nm. | [7][8] |

Chemical Structure:

The chemical structure of this compound F3B is characterized by multiple azo groups (-N=N-) and sulfonic acid groups (-SO₃H). The sulfonic acid groups are negatively charged at neutral pH, allowing the dye to act as an anionic dye and bind to positively charged amino acid residues in proteins.

Image of the chemical structure of this compound F3B would be placed here in a full whitepaper.

Mechanism of Staining

The elongated, planar structure of the this compound F3B molecule allows it to align in parallel with the long axis of collagen fibers. The multiple sulfonic acid groups on the dye molecule form strong electrostatic interactions with the abundant basic amino acid residues (such as lysine (B10760008) and arginine) present in collagen. This highly ordered binding is responsible for the characteristic enhancement of birefringence observed when stained tissues are viewed under polarized light.

Experimental Protocols

The most common application of this compound F3B is in the Picrothis compound staining method for the detection and quantification of collagen in tissue sections.

Preparation of Staining Solution

Picrothis compound Solution (0.1% w/v)

-

Reagents:

-

This compound F3B (Direct Red 80) powder

-

Saturated aqueous solution of picric acid

-

-

Procedure:

-

Dissolve 0.1 g of this compound F3B powder in 100 mL of saturated aqueous picric acid.

-

Stir thoroughly until the dye is completely dissolved. The solution is stable for several months when stored at room temperature in a dark bottle.

-

Staining Protocol for Paraffin-Embedded Tissue Sections

This protocol is adapted from the widely used method by Puchtler et al.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes to remove paraffin (B1166041) wax.

-

Rehydrate the sections through a graded series of ethanol:

-

100% ethanol for 2 x 3 minutes.

-

95% ethanol for 2 minutes.

-

70% ethanol for 2 minutes.

-

-

Rinse in distilled water for 5 minutes.

-

-

Nuclear Staining (Optional):

-

Stain with Weigert's hematoxylin (B73222) for 8 minutes.

-

Wash in running tap water for 10 minutes.

-

Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for 10-15 seconds.

-

Wash in running tap water for 5 minutes.

-

Blue in Scott's tap water substitute or saturated lithium carbonate solution for 1 minute.

-

Wash in running tap water for 5 minutes.

-

-

Picrothis compound Staining:

-

Immerse slides in the Picrothis compound solution for 60 minutes at room temperature. This ensures equilibrium of staining.

-

-

Washing:

-

Briefly rinse the slides in two changes of 0.5% acetic acid solution to remove unbound dye.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol:

-

95% ethanol for 30 seconds.

-

100% ethanol for 2 x 3 minutes.

-

-

Clear in xylene (or a xylene substitute) for 2 x 5 minutes.

-

Mount with a resinous mounting medium.

-

Visualization and Quantification

-

Bright-field Microscopy: Collagen fibers will appear red, while the cytoplasm of cells will be stained yellow by the picric acid.

-

Polarized Light Microscopy: This is the preferred method for visualizing and quantifying collagen. Due to the highly organized binding of this compound F3B to collagen, the stained fibers will exhibit strong birefringence.

-

Thicker, more organized Type I collagen fibers typically appear yellow to orange-red.

-

Thinner, less organized Type III collagen fibers (reticular fibers) often appear green.

-

Image analysis software can be used to quantify the area of birefringence, providing a quantitative measure of collagen content in the tissue.

Application in Signaling Pathway Analysis: TGF-β Induced Fibrosis

This compound F3B staining is a critical tool for assessing the downstream effects of signaling pathways that regulate extracellular matrix deposition, particularly in the context of fibrosis. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key regulator of fibrosis in various organs.[9][10][11]

TGF-β Signaling Pathway Leading to Collagen Deposition

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI).[10] The activated TGFβRI phosphorylates downstream signaling molecules, Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to increase the expression of genes involved in fibrosis, most notably the genes for Type I and Type III collagen.[10][11] This increased collagen production and deposition can be visualized and quantified using Picrothis compound staining.

Caption: Canonical TGF-β signaling pathway leading to collagen deposition.

Experimental Workflow: Quantifying TGF-β Induced Fibrosis in Cell Culture

This workflow describes an in vitro experiment to assess the effect of a potential anti-fibrotic compound on TGF-β-induced collagen production by fibroblasts, using Picrothis compound staining for quantification.

Caption: Experimental workflow for quantifying in vitro collagen production.

Conclusion

This compound F3B is an invaluable tool for researchers in various fields, particularly those studying fibrosis, tissue remodeling, and the effects of therapeutic interventions on the extracellular matrix. Its well-characterized chemical properties and the robust and specific Picrothis compound staining method provide a reliable means to visualize and quantify collagen deposition. The integration of this technique with the analysis of signaling pathways, such as the TGF-β pathway, allows for a comprehensive understanding of the molecular mechanisms driving pathological changes in tissues. This guide provides the foundational knowledge and practical protocols for the effective application of this compound F3B in a research setting.

References

- 1. TGF-β1- and CCN2-Stimulated this compound Assay for Collagen Accumulation in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]

- 11. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Picric Acid in Picrosirius Red Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrosirius Red (PSR) staining is a highly specific and widely used histological technique for the visualization and quantification of collagen fibers in tissue sections. Its utility in studying fibrosis, connective tissue disorders, and extracellular matrix remodeling is unparalleled. The specificity and intensity of this stain are critically dependent on the synergistic interaction between the dye, this compound F3B, and a saturated solution of picric acid. This technical guide provides an in-depth exploration of the fundamental role of picric acid in the PSR staining method, complete with detailed experimental protocols, quantitative data, and visual diagrams to elucidate the underlying mechanisms and workflows.

The Core Principle: How Picric Acid Orchestrates Specificity

The efficacy of Picrothis compound staining hinges on the acidic environment created by picric acid, which facilitates the specific binding of this compound to collagen fibers while preventing non-specific background staining.[1][2]

1. pH-Dependent Enhancement of Electrostatic Interactions:

This compound F3B is a linear, anionic polyazo dye containing multiple sulfonic acid groups (-SO₃H).[1] Collagen, a protein rich in basic amino acids such as lysine, hydroxylysine, and arginine, possesses positively charged amino groups.[1][3] In the highly acidic milieu provided by the saturated picric acid solution (pH approximately 2), the basic amino groups on collagen molecules become protonated, carrying a strong positive charge.[1][4] This enhanced positive charge creates a strong electrostatic attraction for the anionic sulfonic acid groups of the this compound dye, leading to a robust and specific binding along the collagen fibers.[1]

2. Suppression of Non-Specific Staining:

Picric acid itself is an anionic dye that binds to proteins.[5] In the PSR solution, picric acid molecules compete with this compound for binding sites on various tissue components. Due to its smaller size and different binding properties, picric acid effectively blocks the non-specific binding of this compound to non-collagenous proteins and other structures in the tissue.[4] This suppression of background staining results in a clean, high-contrast image where only collagen fibers are intensely stained red.

3. Enhancement of Birefringence:

The elongated this compound molecules align themselves in parallel with the long axis of the collagen fibers.[6] This highly ordered arrangement of dye molecules significantly enhances the natural birefringence of collagen when viewed under polarized light.[2][6] This enhanced birefringence is crucial for the quantitative analysis of collagen, allowing for the differentiation of collagen fiber thickness and maturity based on the polarization colors (e.g., green for thin, immature fibers and red/orange for thick, mature fibers).[7][8]

Quantitative Data in Picrothis compound Staining

The following tables summarize key quantitative parameters for optimal Picrothis compound staining.

Table 1: Reagent Concentrations in Picrothis compound Staining Protocols

| Reagent | Concentration | Source |

| This compound F3B (Direct Red 80) | 0.1% (w/v) in saturated picric acid | [4] |

| This compound F3B (Direct Red 80) | 0.5 g in 500 mL saturated picric acid | [9] |

| Saturated Aqueous Picric Acid | Approximately 1.2-1.3% (w/v) in water | [9] |

| Acetic Acid (for wash solution) | 0.5% (v/v) in distilled water | [9] |

Table 2: Key Parameters for Optimal Staining

| Parameter | Optimal Value/Range | Rationale | Source |

| pH | ~2 | Ensures protonation of collagen's basic amino groups, maximizing electrostatic attraction with the anionic this compound dye. | [4][10] |

| Staining Time | 60 minutes | Allows for near-equilibrium staining, ensuring complete and consistent collagen fiber labeling. | [9][11] |

| Tissue Section Thickness | 4-6 µm | Provides a balance between sufficient collagen for visualization and minimizing overlapping fibers for accurate analysis. |

Experimental Protocols

This section provides a detailed methodology for a standard Picrothis compound staining experiment.

Preparation of Staining Solution

-

Prepare Saturated Picric Acid Solution: Add an excess of picric acid crystals to distilled water (approximately 1.3 g per 100 mL). Stir or shake vigorously for several hours to ensure saturation. Allow the undissolved crystals to settle. Carefully decant the saturated supernatant for use.

-

Prepare Picrothis compound Staining Solution: Dissolve this compound F3B (Direct Red 80) in the saturated picric acid solution to a final concentration of 0.1% (w/v). For example, add 0.1 g of this compound F3B to 100 mL of saturated picric acid. Stir until the dye is completely dissolved. The solution is stable for an extended period when stored at room temperature.[9]

Staining Protocol for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 2 minutes.

-

Immerse in 70% Ethanol: 2 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Incubate the slides in the 0.1% Picrothis compound solution for 60 minutes at room temperature.[9]

-

-

Washing:

-

Briefly rinse the slides in two changes of 0.5% acetic acid in distilled water.[9] This step removes excess, unbound stain.

-

-

Dehydration:

-

Immerse in 95% Ethanol: 1 minute.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

-

Clearing and Mounting:

-

Immerse in Xylene: 2 changes, 5 minutes each.

-

Mount with a synthetic mounting medium.

-

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate the key chemical interactions and the experimental workflow.

Chemical Interaction Pathway

Caption: Chemical interactions in Picrothis compound staining.

Experimental Workflow

Caption: Experimental workflow for Picrothis compound staining.

Conclusion

Picric acid is an indispensable component of the Picrothis compound staining technique. Its primary roles are to create an optimal acidic environment for the specific binding of this compound to collagen and to suppress non-specific background staining. This results in a highly specific, high-contrast visualization of collagen fibers. Understanding the fundamental principles of this interaction and adhering to optimized protocols are paramount for researchers, scientists, and drug development professionals to obtain accurate and reproducible results in the study of collagenous tissues.

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. This compound and acid fuchsin staining mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reexploring picrothis compound: A review - Indian J Pathol Oncol [ijpo.co.in]

- 5. youtube.com [youtube.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. benchchem.com [benchchem.com]

- 8. Picrothis compound Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. med.emory.edu [med.emory.edu]

- 10. researchgate.net [researchgate.net]

- 11. med.emory.edu [med.emory.edu]

The Discovery and Application of Sirius Red for Collagen Visualization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of histological staining, few methods offer the specificity and versatility for collagen visualization as Picrosirius Red (PSR). Developed by Dr. Luiz Carlos U. Junqueira in 1979, this technique has become a cornerstone for researchers in fibrosis, tissue remodeling, and connective tissue pathologies.[1] Its cost-effectiveness and high specificity make it an invaluable tool for both qualitative and quantitative assessment of collagen fibers in tissue sections.[1] This technical guide provides an in-depth exploration of the core principles of this compound staining, detailed experimental protocols, and quantitative data interpretation.

The Chemical Principle: A Synergistic Interaction for Specificity

The efficacy of Picrothis compound staining hinges on the combined action of two key molecules: this compound F3B (also known as Direct Red 80) and picric acid.[1][2] this compound F3B is a long, linear polyazo dye characterized by multiple sulfonic acid groups.[2][3][4] These anionic groups are crucial for the specific binding to collagen.

The staining solution, a saturated solution of picric acid, provides a highly acidic environment.[2] This low pH protonates the basic amino acid residues, primarily lysine (B10760008) and hydroxylysine, which are abundant and regularly arranged along the collagen triple helix.[2] The resulting positive charges on the collagen fibers create a strong electrostatic attraction for the anionic sulfonic acid groups of the this compound molecules.[2] The elongated structure of the this compound dye allows it to align parallel to the long axis of the collagen fibers, a critical factor for the enhanced birefringence observed under polarized light.[3][4]

Visualization and Interpretation: From Bright-Field to Polarized Light

Picrothis compound-stained sections can be visualized using both standard bright-field and polarized light microscopy, each offering distinct advantages.

Bright-Field Microscopy: Under a standard light microscope, collagen fibers appear red against a pale yellow background, with nuclei, if counterstained, appearing black or dark brown.[5][6] This method is suitable for the qualitative assessment of collagen distribution within a tissue.[1]

Polarized Light Microscopy: The true power of Picrothis compound is revealed under polarized light. The parallel alignment of the dye molecules with the collagen fibers dramatically enhances the natural birefringence of collagen.[1][7] This results in the collagen fibers appearing bright against a dark background. The birefringence colors can provide information about the thickness and organization of the collagen fibers.[1][8][9]

Quantitative Data Summary

The following tables summarize key quantitative aspects of Picrothis compound staining for collagen visualization.

| Parameter | Description | Value/Observation |

| Stain Component | Primary Dye | This compound F3B (Direct Red 80)[10] |

| Mordant/Enhancer | Saturated Picric Acid[1][2] | |

| Binding Mechanism | Molecular Interaction | Electrostatic interaction between sulfonic acid groups of this compound and protonated basic amino acid residues of collagen.[2] |

| Visualization | Bright-Field Microscopy | Collagen: Red; Muscle & Cytoplasm: Yellow; Nuclei (if stained): Black/Brown.[5][6][10][11] |

| Polarized Light Microscopy | Thick Collagen Fibers (e.g., Type I): Yellow-Orange to Red Birefringence; Thin Collagen Fibers (e.g., Type III): Green Birefringence.[1][6][11][12][13] | |

| Specificity | Target Protein | High specificity for collagen types I and III.[1][8][11][13] Can also stain other collagen types (II, V, IV) and amyloid.[3][4][6] |

| Limitations | Potential for Non-Specific Staining | May stain other materials such as basement membranes.[8][9] Birefringence color can be influenced by fiber orientation, not just type.[1][4][7] |

Experimental Protocols

This section provides a detailed methodology for Picrothis compound staining of paraffin-embedded tissue sections.

Reagent Preparation

-

Picro-Sirius Red Solution:

-

Dissolve 0.1 g of this compound F3B (Direct Red 80) in 100 ml of saturated aqueous picric acid.

-

Ensure the picric acid solution is saturated by having a small amount of undissolved crystals at the bottom of the stock bottle.

-

-

Acidified Water (0.5% Acetic Acid Solution):

-

Add 5 ml of glacial acetic acid to 1 liter of distilled water.[5]

-

-

Weigert's Hematoxylin (B73222) (Optional, for nuclear counterstaining):

-

Prepare according to standard histological protocols.

-

Staining Procedure

-

Deparaffinization and Rehydration:

-

Deparaffinize tissue sections in xylene (2 changes of 5 minutes each).

-

Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 80%, 70%) for 2-3 minutes each.

-

Rinse in distilled water.

-

-

Nuclear Counterstaining (Optional):

-

Stain nuclei with Weigert's hematoxylin for 5-10 minutes.

-

Wash in running tap water for 10 minutes.

-

Rinse in distilled water.

-

-

Picrothis compound Staining:

-

Washing:

-

Dehydration:

-

Dehydrate the sections rapidly in three changes of 100% ethanol.[5]

-

-

Clearing and Mounting:

Visualizations

Molecular Interaction of this compound with Collagen

Caption: Electrostatic attraction between this compound and collagen.

Experimental Workflow for Picrothis compound Staining

Caption: A step-by-step workflow for Picrothis compound staining.

Conclusion

Picrothis compound staining remains a powerful and widely used technique for the specific visualization and quantification of collagen. Its simplicity, combined with the rich, detailed information it can provide, especially when coupled with polarized light microscopy, ensures its continued relevance in both basic research and drug development. By understanding the core chemical principles and adhering to optimized protocols, researchers can effectively leverage this method to gain critical insights into the structure and function of the extracellular matrix in health and disease.

References

- 1. Picrothis compound staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. med.emory.edu [med.emory.edu]

- 6. med.emory.edu [med.emory.edu]

- 7. Evaluation of dermal collagen stained with picrothis compound and examined under polarized light microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. cancerdiagnostics.com [cancerdiagnostics.com]

- 12. stainsfile.com [stainsfile.com]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

Unveiling the Fibrous Architecture: A Technical Guide to Polarized Light Microscopy with Sirius Red

For researchers, scientists, and professionals in drug development, the intricate organization of collagen, the most abundant protein in the extracellular matrix, is a critical indicator of tissue health and disease. Picrosirius red staining, coupled with polarized light microscopy, offers a powerful and specific method for visualizing and quantifying collagen architecture. This in-depth guide elucidates the core principles of this technique, provides detailed experimental protocols, and presents quantitative data to facilitate its application in a research setting.

The Principle: Enhancing Collagen's Natural Birefringence

The Picrosirius-polarization method is a highly specific technique for detecting collagen fibers in tissue sections.[1] The method relies on the principle of birefringence, an optical property of a material where the refractive index depends on the polarization and propagation direction of light.[2] Collagen, with its highly ordered, crystalline-like structure of parallel-aligned molecules, exhibits natural birefringence.[1][2]

This compound F3B (Direct Red 80), a strong, linear anionic dye, aligns itself in parallel with the long axis of collagen molecules.[3] This parallel alignment dramatically enhances the intrinsic birefringence of the collagen fibers, making them readily visible under polarized light.[2][3][4] The picric acid in the staining solution provides the optimal acidic pH to facilitate the specific binding of the dye's sulfonic acid groups to the basic amino acids of collagen.

When viewed with a polarizing microscope, the stained collagen fibers appear bright against a dark background.[4] The color of the birefringence is dependent on the thickness and packing density of the collagen fibers.[5][6] This allows for a qualitative and, with proper image analysis, a quantitative assessment of different collagen types.[7]

Visualizing the Workflow: From Tissue to Analysis

The entire process, from tissue preparation to the final analysis of collagen fibers, can be visualized as a streamlined workflow. This ensures reproducibility and consistency in results.

Caption: A schematic overview of the experimental workflow for collagen analysis using Picro-Sirius Red staining and polarized light microscopy.

The Mechanism of Polarized Light Microscopy

Understanding how a polarizing microscope works is fundamental to interpreting the results accurately. The setup involves two polarizers: a polarizer and an analyzer.

Caption: The principle of polarized light microscopy for visualizing birefringent structures like stained collagen fibers.

Quantitative Analysis of Collagen Fibers

While qualitative assessment is valuable, quantitative analysis provides objective data crucial for research and drug development. Under polarized light, the birefringence colors can be correlated with collagen type and maturity.

| Birefringence Color | Associated Collagen Type (Presumed) | Fiber Characteristics |

| Green to Greenish-Yellow | Type III (Reticular fibers) | Thin, immature, loosely packed[4][5] |

| Yellow to Orange | Type I | Thicker, more mature, tightly packed[4][5] |

| Red | Type I | Very thick, highly mature, densely packed[5] |

It is important to note that while the different colors are often attributed to different collagen types, fiber orientation, thickness, and packing density are the primary determinants of the observed birefringence.[5] For definitive collagen typing, immunohistochemical labeling is recommended.

For more robust quantitative analysis, circularly polarized light can be used to overcome the issue of fiber orientation, where some fibers may appear dark if aligned with the transmission axis of linear polarizers.[8][9] However, quantitative techniques using linearly polarized light with image acquisition at multiple rotation angles have also been successfully demonstrated.[8][9][10]

Detailed Experimental Protocol

This protocol is a compilation of best practices for Picro-Sirius Red staining for visualization under polarized light.

Reagents and Solutions

| Reagent | Preparation |

| Picro-Sirius Red Solution | Dissolve 0.5 g of this compound F3B (C.I. 35782, also known as Direct Red 80) in 500 ml of a saturated aqueous solution of picric acid.[4] |

| Acidified Water | Add 5 ml of glacial acetic acid to 1 liter of distilled water.[3][4] |

| Weigert's Hematoxylin (B73222) | (Optional, for nuclear counterstaining) Prepare according to standard histological protocols. |

Staining Procedure for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 changes of 5 minutes each.[4]

-

Immerse in 100% ethanol (B145695): 2 changes of 3 minutes each.

-

Immerse in 95% ethanol for 2 minutes.[4]

-

Immerse in 70% ethanol for 2 minutes.

-

Rinse in distilled water.[5]

-

-

(Optional) Nuclear Staining:

-

Stain with Weigert's hematoxylin for 5-10 minutes.

-

Wash in running tap water for 10 minutes.[3]

-

-

Picro-Sirius Red Staining:

-

Washing:

-

Dehydration:

-

Clearing and Mounting:

Microscopy and Image Analysis

-

Microscope Setup: Use a light microscope equipped with a polarizer and an analyzer.

-

Polarization: For qualitative assessment, cross the polarizer and analyzer to achieve a dark background.

-

Image Acquisition: Capture images using a digital camera. For quantitative analysis, ensure consistent illumination and exposure settings. To mitigate orientation bias with linear polarization, acquire images at multiple angles of stage rotation and create a composite image.[9]

-

Image Analysis Software: Utilize software to quantify the area and color of birefringent fibers.

Applications in Research and Drug Development

The Picro-Sirius Red polarization method is invaluable in various research areas:

-

Fibrosis Research: To assess the extent and progression of fibrosis in organs such as the liver, kidney, heart, and lungs.[6]

-

Cancer Research: To study the tumor microenvironment and the role of the extracellular matrix in tumor progression and invasion.[1][6]

-

Tendon and Ligament Research: To evaluate the organization of collagen fibers in both healthy and injured tissues.[7]

-

Biomaterial and Tissue Engineering: To assess the collagen structure in engineered tissues and the host response to implanted materials.[6]

-

Drug Efficacy Studies: To quantify the effects of therapeutic agents on collagen deposition or remodeling.

References

- 1. Method for Picrothis compound-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.chop.edu [research.chop.edu]

- 3. med.emory.edu [med.emory.edu]

- 4. med.emory.edu [med.emory.edu]

- 5. abcam.cn [abcam.cn]

- 6. youtube.com [youtube.com]

- 7. Picrosirius‐Polarization Method for Collagen Fiber Detection in Tendons: A Mini‐Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Robust quantitative assessment of collagen fibers with picrothis compound stain and linearly polarized light as demonstrated on atherosclerotic plaque samples | PLOS One [journals.plos.org]

- 9. Robust quantitative assessment of collagen fibers with picrothis compound stain and linearly polarized light as demonstrated on atherosclerotic plaque samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Robust quantitative assessment of collagen fibers with picrothis compound stain and linearly polarized light as demonstrated on atherosclerotic plaque samples | Semantic Scholar [semanticscholar.org]

The Theoretical Core of Collagen-Sirius Red Interaction: An In-depth Technical Guide

For researchers, scientists, and drug development professionals navigating the complexities of extracellular matrix remodeling, fibrosis, and tissue engineering, a profound understanding of collagen quantification is paramount. The Picrosirius Red staining technique stands as a cornerstone for the visualization and analysis of collagen fibers. This guide provides a comprehensive exploration of the theoretical underpinnings of the this compound-collagen interaction, complete with detailed experimental protocols and a quantitative data summary to empower accurate and reproducible research.

The Chemical Ballet: Unraveling the this compound-Collagen Binding Mechanism

The specificity and intensity of Picrothis compound staining hinge on a synergistic interplay between the dye molecule, this compound F3B (Direct Red 80), and the unique structural characteristics of the collagen protein.[1] this compound is a large, linear, and highly anionic polyazo dye.[2] Its elongated structure is critical for its specific interaction with collagen. The dye molecule possesses multiple sulfonic acid groups (-SO₃H) that are negatively charged under the acidic conditions of the staining solution.[2]

Collagen, the most abundant protein in mammals, is characterized by its triple helical structure, composed of three polypeptide chains rich in glycine, proline, and hydroxyproline. Crucially, collagen also contains a significant number of basic amino acid residues, primarily lysine (B10760008) and arginine.[1] In the acidic environment provided by the picric acid in the staining solution, the amino groups of these basic residues become protonated, conferring a strong positive charge to the collagen fibers.

The staining mechanism is primarily an electrostatic interaction, where the anionic sulfonic acid groups of the this compound molecules form strong salt linkages with the cationic amino acid residues of the collagen triple helix.[1] The long, linear nature of the this compound molecule allows it to align parallel to the long axis of the collagen fibril, a crucial factor that enhances the natural birefringence of collagen when viewed under polarized light.[3]

The role of picric acid extends beyond simply providing an acidic pH. It also acts as a "mordant," helping to prevent the non-specific binding of this compound to other proteins, thereby increasing the specificity of the stain for collagen.

Quantitative Insights into this compound Staining

While the interaction between this compound and collagen is highly specific, it is not strictly stoichiometric in a classical chemical sense. However, the intensity of the staining is directly proportional to the amount of collagen present, allowing for robust quantitative and semi-quantitative analysis.

| Parameter | Value/Range | Method of Determination | Notes |

| Optimal Staining pH | ~2.0 | Spectrophotometry | Maintained by the use of a saturated picric acid solution.[4] |

| Absorbance Maximum (Eluted Dye) | 540-570 nm | Spectrophotometry | The exact maximum can vary slightly depending on the solvent used for elution.[5] |

| Linear Range for Quantification | 1-50 µg of collagen | Spectrophotometric Assay | This range can be optimized based on the specific protocol and instrumentation.[6] |

| Birefringence Colors (Polarized Light) | |||

| - Type I Collagen (Thick fibers) | Yellow-Orange-Red | Polarized Light Microscopy | The color is dependent on fiber thickness and packing density.[4] |

| - Type III Collagen (Thin fibers) | Green | Polarized Light Microscopy | Provides a qualitative and semi-quantitative assessment of collagen fiber types.[4] |

Experimental Protocols for Collagen Analysis

Accurate and reproducible results are contingent on meticulous adherence to optimized experimental protocols. Below are detailed methodologies for staining collagen in tissue sections and for the quantitative analysis of collagen in cell culture.

Protocol 1: Picrothis compound Staining of Paraffin-Embedded Tissue Sections

This protocol is a standard method for the qualitative and quantitative assessment of collagen fibers in fixed tissues.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Distilled water

-

Picrothis compound staining solution (0.1% this compound in saturated aqueous picric acid)

-

0.5% Acetic acid solution

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Immerse in 100% ethanol (2 changes, 3 minutes each).

-

Immerse in 95% ethanol (1 change, 3 minutes).

-

Immerse in 70% ethanol (1 change, 3 minutes).

-

Rinse thoroughly in distilled water.

-

-

Staining:

-

Incubate slides in Picrothis compound solution for 60 minutes at room temperature.

-

-

Washing:

-

Rinse slides in two changes of 0.5% acetic acid solution.

-

-

Dehydration and Mounting:

-

Dehydrate through graded ethanol series (70%, 95%, 100%).

-

Clear in xylene.

-

Mount with a permanent mounting medium.

-

Visualization:

-

Bright-field Microscopy: Collagen fibers will appear red, with other tissue components appearing yellow from the picric acid.

-

Polarized Light Microscopy: Collagen fibers will exhibit birefringence, appearing as bright yellow, orange, red, or green against a dark background.

Protocol 2: Spectrophotometric Quantification of Collagen in Cell Culture

This method allows for the quantitative determination of total collagen produced by cells in culture.[7][8]

Materials:

-

Cell culture plates

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Picrothis compound staining solution (0.1% this compound in saturated aqueous picric acid)

-

0.01 N HCl

-

0.1 N NaOH

-

Spectrophotometer

Procedure:

-

Cell Culture and Fixation:

-

Culture cells to the desired confluency.

-

Remove culture medium and wash cells with PBS.

-

Fix cells with a suitable fixative for 10 minutes at room temperature.

-

Wash plates thoroughly with distilled water.

-

-

Staining:

-

Add Picrothis compound solution to each well and incubate for 1 hour at room temperature.

-

-

Washing:

-

Aspirate the staining solution and wash the wells extensively with 0.01 N HCl to remove unbound dye.

-

-

Elution:

-

Add a known volume of 0.1 N NaOH to each well to elute the bound dye.

-

Incubate for 30 minutes with gentle agitation.

-

-

Quantification:

-

Transfer the eluate to a microplate.

-

Measure the absorbance at 540-570 nm using a spectrophotometer.[5]

-

A standard curve using known concentrations of collagen can be prepared to determine the absolute amount of collagen in the samples.

-

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To further elucidate the context in which this compound staining is employed, the following diagrams, generated using the DOT language, illustrate key signaling pathways involved in collagen regulation and the experimental workflow for collagen quantification.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of this compound-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fibrosis-inflammation.com [fibrosis-inflammation.com]

- 5. researchgate.net [researchgate.net]

- 6. Sensitive spectrophotometric method for the quantitative estimation of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of this compound-Based Microplate Assay to Investigate Collagen Production In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Revealing the Scaffold of Disease: A Detailed Protocol for Sirius Red Staining in Mouse Liver Fibrosis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Picro-Sirius Red staining for the visualization and quantification of collagen deposition in mouse models of liver fibrosis. The protocol herein is designed to deliver robust and reproducible results, essential for the accurate assessment of fibrotic progression and the efficacy of therapeutic interventions.

Principles and Applications